molecular formula C6H4I2O2S B1358373 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 640737-72-0

5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No. B1358373
M. Wt: 393.97 g/mol
InChI Key: XNVYOUBEESESHB-UHFFFAOYSA-N
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Description

5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine is a chemical compound with the molecular formula C6H4I2O2S . It has a molecular weight of 393.97 .


Synthesis Analysis

While specific synthesis methods for 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine were not found, similar compounds such as 2,3-dihydrothieno and 2,5-dibromo-3,4-ethylenedioxythiophene have been synthesized through various methods . More research is needed to determine the exact synthesis process for this compound.


Molecular Structure Analysis

The molecular structure of 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine consists of a thiophene ring with two iodine atoms attached at the 5 and 7 positions, and two oxygen atoms forming a dioxine ring .


Physical And Chemical Properties Analysis

5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine has a predicted boiling point of 355.0±42.0 °C and a predicted density of 2.592±0.06 g/cm3 .

Scientific Research Applications

Anticonvulsant Potential

5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine has been explored for its potential in anticonvulsant applications. Ethyl 7-({2-[(substituted)carbonyl]hydrazino}carbonyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives demonstrated protection against induced convulsions, with naphthyloxy-substituted derivatives showing a very good response against induced seizures (Kulandasamy, Adhikari, Taranalli, & Venkataswamy, 2010).

Material Science and Polymer Chemistry

  • Solid-State Characterization : The compound forms orthorhombic crystals and is arranged into hydrogen-bonded dimers, which is crucial for its utilization in various applications (Subramanian, Rowland, Yap, & Martin, 2019).
  • Electropolymerization : Alkyl functionalized bithiophene end-capped with 3,4-ethylenedioxythiophene units synthesized for electropolymerization show promising electrode material for supercapacitors due to their good capacitive performance (Mo, Zhou, Ma, Xu, Jiang, & Zhu, 2015).
  • Electrochromic Properties : Studies on polymers derived from 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine indicate significant changes in electronic and optoelectronic behaviors, exhibiting multicolored electrochromism (Yigit, Udum, Güllü, & Toppare, 2014).
  • Photoinduced Electron Transfer Reactions : The compound's derivatives participate in photoinduced electron transfer reactions, which is integral for initiation of cationic polymerization and conjugated polymer formation (Aydoğan, Yagcı, Toppare, Jockusch, & Turro, 2012).

properties

IUPAC Name

5,7-diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVYOUBEESESHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC(=C2O1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623269
Record name 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine

CAS RN

640737-72-0
Record name 5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JK Kang - 2019 - deepblue.lib.umich.edu
In order to afford the production of conjugated polymers with uniform and desirable optical and electrical properties on a large scale, much effort have been devoted to light-induced …
Number of citations: 0 deepblue.lib.umich.edu

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